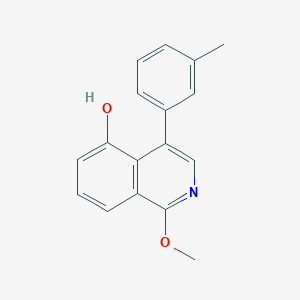
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol is an aromatic compound with the molecular formula C17H15NO2 and a molecular weight of 265.30 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. The presence of both methoxy and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
The synthesis of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the isoquinoline core with the desired substituents.
化学反应分析
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Scientific Research Applications
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol has several notable applications in scientific research:
1. Pharmaceutical Research
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (Caco-2) cell lines. Mechanisms include inducing apoptosis through mitochondrial pathways and inhibiting specific kinases associated with cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of Rho-associated coiled-coil kinase (ROCK), which is crucial in inflammation regulation.
2. Biological Studies
- Antimicrobial Properties : Research has indicated antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections.
- Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.
3. Material Science
- The compound serves as a building block for synthesizing more complex molecules used in materials science, including polymers and coatings with unique properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The study found that treatment led to a marked decrease in cell viability in MCF-7 cell lines .
Case Study on Infection Control
作用机制
The mechanism of action of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxyisoquinoline: Lacks the m-tolyl and hydroxyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyisoquinoline: Lacks the methoxy and m-tolyl groups, leading to variations in reactivity and applications.
1-Methoxy-4-phenylisoquinoline:
The uniqueness of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol is an isoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features an isoquinoline core, characterized by a benzene ring fused to a pyridine ring, along with a methoxy group and a 3-methylphenyl substituent. Its molecular formula is C16H17NO3 with a molecular weight of 265.31 g/mol. The specific substituents contribute to its unique chemical properties and potential biological activities, such as enhanced lipophilicity, which may influence its pharmacological profile significantly.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Isoquinoline Core : Using precursors that undergo cyclization.
- Introduction of the Methoxy Group : This can be achieved through methylation reactions.
- Substitution with 3-Methylphenyl : Utilizing nucleophilic substitution methods.
The reaction conditions must be carefully controlled to achieve high yields and purity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Human Oral Squamous Cell Carcinoma (OSCC) : Demonstrated cytotoxic effects against OSCC cell lines such as Ca9-22 and Cal-27.
- Mechanism of Action : The compound appears to induce apoptosis through intrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MSSA) | 4 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
This antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. It has been reported to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as NF-kB .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential use in cancer therapy.
- Cell Line Studies : In vitro assays demonstrated significant inhibition of cell migration in OSCC cells, suggesting potential applications in metastatic cancer treatment .
属性
CAS 编号 |
656233-87-3 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-methoxy-4-(3-methylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO2/c1-11-5-3-6-12(9-11)14-10-18-17(20-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI 键 |
YOMHHXQRKPGQRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















